
METATUNGSTATO DE AMONIO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Metatungstate (AMT) is a Keggin-type polyoxometalate salt with the formula (NH4)6[H2W12O40]·nH2O. It is recognized for its potential applications in various fields, including as a catalyst in fuel cells. The structure of AMT involves a centered eutactic cubic configuration of crystallites, which undergoes progressive hydration leading to lattice expansion depending on the water addition in relation to the Keggin ion, influenced by cation location and hydrogen bonding (Christian & Whittingham, 2008).
Synthesis Analysis
A new method for the preparation of pure AMT involves a coupling process of neutralization–nanofiltration–crystallization, offering advantages such as a simple technological process, short production cycle, lower environmental pollution, and high-quality AMT crystals. Optimal conditions include a neutralization temperature of 80–95°C and a pH value of 2.0–3.5 (Liu, Xu, & Zhou, 2004).
Molecular Structure Analysis
AMT's dehydrated salt comprises crystallites in various unit cells in a cubic configuration. The structural hypothesis, supported by electron diffraction and synchrotron powder X-ray diffraction, suggests that the structure's variability is due to the varied orientations of the Keggin ions (Christian & Whittingham, 2008).
Chemical Reactions and Properties
AMT undergoes several thermal decomposition steps in inert atmospheres, involving the release of crystal water, formation of an amorphous phase, and transformation into hexagonal and then more stable m-WO3. In air, the decomposition leads to the ignition of as-formed NH3 and the formation of nitrous oxides as combustion products, highlighting the difference from ammonium paratungstate (APT) in terms of NH3 evolution (Hunyadi, Sajó, & Szilágyi, 2014).
Physical Properties Analysis
The physical properties of AMT, such as morphology and particle size, significantly affect its application as a precursor for catalysts like tungsten carbide (WC). The airflow and centrifugal spray drying methods are used to prepare AMT microspheres with distinct morphologies, where solution concentration is a critical factor affecting particle size (Wei-min, 2008).
Chemical Properties Analysis
The chemical properties of AMT, particularly its interaction with microwave radiation, have been explored. It is observed that AMT interacts with 2.45-GHz microwave radiation, resulting in the partial loss of crystalline water and partial dissolution in the released water, indicating potential avenues for novel processing methods (Pfeifer, Badaljan, Tekula-Buxbaum, & Vadasdi, 1993).
Aplicaciones Científicas De Investigación
Preparación de Óxidos de Tungsteno
El AMT se usa para preparar varios óxidos de tungsteno {svg_1}. Los óxidos de tungsteno pueden usarse como catalizadores, fotocatalizadores, sensores de gas y materiales cromógenos {svg_2}.
Preparación de Tungstatos Metálicos
Los tungstatos metálicos se pueden preparar a partir de AMT {svg_3}. Estos tungstatos metálicos se pueden usar como catalizadores y pigmentos {svg_4}.
Preparación de Carburos de Tungsteno
Los carburos de tungsteno, que son importantes para varias industrias, se pueden preparar a partir de AMT {svg_5}. Son los componentes duros en las herramientas de corte y perforación y también se utilizan como catalizadores {svg_6}.
Preparación de Tungsteno Metálico
El tungsteno metálico, un elemento clave en la industria de la iluminación, se puede preparar a partir de AMT {svg_7}.
Síntesis de Catalizadores y Transistores
El AMT se puede utilizar como precursor para sintetizar catalizadores de tungsteno soportados en carbono para la hidrólisis de celulosa, catalizadores de tungsteno reducido y de óxido de tungsteno mixto para la hidroisomerización bifuncional de n-alcanos, y transistores de diseleniuro de tungsteno híbridos 2D/3D mediante el método de deposición química de vapor {svg_8}.
Mecanismo De Acción
Target of Action
Ammonium metatungstate (AMT) primarily targets the formation of various tungsten compounds. It is a significant precursor for the preparation of tungsten oxides, metal tungstates, tungsten carbides, and tungsten metal . These compounds have diverse applications in various industries, including their use as catalysts, photocatalysts, gas sensors, chromogenic materials, hard components in cutting and drilling tools, and key elements in the lighting industry .
Mode of Action
AMT interacts with its targets through a process of thermal decomposition. This process involves several steps in an inert atmosphere :
Biochemical Pathways
The biochemical pathways affected by AMT primarily involve the formation and decomposition of tungstate anions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion .
Pharmacokinetics
The pharmacokinetics of AMT are largely determined by its thermal decomposition properties. The compound undergoes a series of transformations when heated, ultimately resulting in the formation of various tungsten compounds . .
Result of Action
The result of AMT’s action is the formation of various tungsten compounds, which have wide-ranging industrial applications. For instance, it can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose . Additionally, it can also be used to prepare tungsten oxide thin films by chemical vapor deposition method .
Action Environment
The action of AMT is influenced by environmental factors such as temperature and pH. Its thermal decomposition process is temperature-dependent . Moreover, the formation of the metatungstate anion from the paratungstate anion is pH-dependent . Therefore, both temperature and pH play crucial roles in influencing the action, efficacy, and stability of AMT.
Safety and Hazards
Direcciones Futuras
AMT is an important member of isopolytungstates and has significant applications in various industries . It is mostly used in the industrial preparation of tungsten oxides, tungsten carbides, and tungsten metal, which are significant for various industries . The most water-soluble ammonium tungstate, AMT, is widely used to prepare various tungsten oxide nanostructures by annealing .
Análisis Bioquímico
Biochemical Properties
It is known that AMT can be used to prepare various tungsten oxide nanostructures by annealing . These tungsten oxides can be used as catalysts , indicating that AMT may interact with enzymes and other biomolecules in biochemical reactions.
Cellular Effects
Given its use in the preparation of tungsten oxides, which can act as catalysts , it is plausible that AMT could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its thermal decomposition involves several steps, including the release of crystal water, formation of an amorphous phase, and transformation into more stable forms of tungsten oxide . These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The thermal behavior of AMT reveals a quick dehydration, with AMT transforming into various forms of tungsten oxide over time . This suggests that the effects of AMT could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Propiedades
| { "Design of the Synthesis Pathway": "Ammonium metatungstate can be synthesized by the reaction of tungsten oxide with ammonium hydroxide in an aqueous solution. The reaction proceeds in two steps: first, tungsten oxide is dissolved in ammonium hydroxide to form ammonium tungstate; second, ammonium tungstate is dehydrated to form ammonium metatungstate.", "Starting Materials": [ "Tungsten oxide (WO3)", "Ammonium hydroxide (NH4OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolution of Tungsten Oxide", "Add tungsten oxide to a beaker containing water.", "Slowly add ammonium hydroxide to the beaker while stirring the mixture.", "Continue stirring until tungsten oxide dissolves completely and ammonium tungstate is formed.", "Step 2: Dehydration of Ammonium Tungstate", "Transfer the ammonium tungstate solution to a crystallization dish.", "Heat the solution to 80-90°C to remove water and dehydrate ammonium tungstate.", "Continue heating until the solution becomes viscous and solidifies into ammonium metatungstate.", "Cool the dish and collect the solid ammonium metatungstate." ] } | |
Número CAS |
12028-48-7 |
Fórmula molecular |
H26N6O40W12 |
Peso molecular |
2956.3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



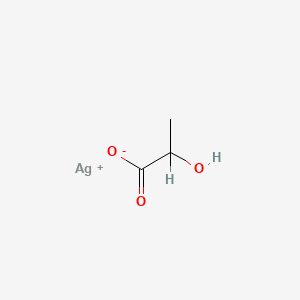


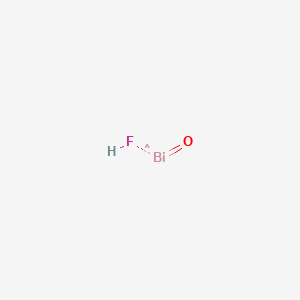
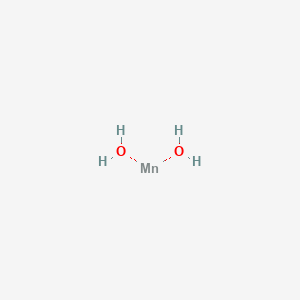
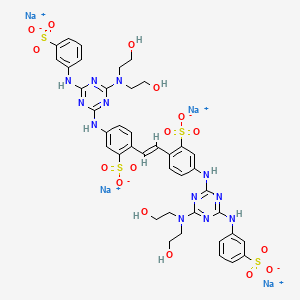

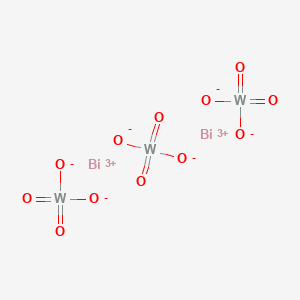
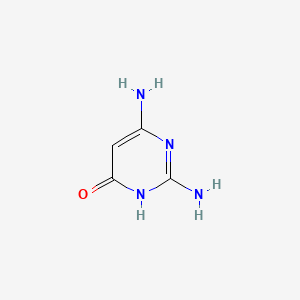
![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)